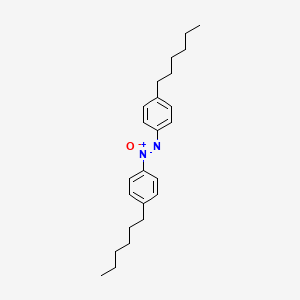

4,4'-Dihexylazoxybenzene

Vue d'ensemble

Description

4,4'-Dihexylazoxybenzene is a type of azoxy compound, which is a class of organic compounds characterized by the presence of an azoxy functional group (-N=N-O-). These compounds are known for their liquid crystalline properties and are often studied for their potential applications in various fields, including gas-liquid chromatography and materials science. The specific compound 4,4'-Dihexylazoxybenzene, while not directly mentioned in the provided papers, is structurally related to the compounds discussed in the research, such as 4,4'-di-n-alkoxyazoxybenzenes and 4,4'-di-n-heptyloxyazoxybenzene .

Synthesis Analysis

The synthesis of azoxybenzenes typically involves the coupling reaction of aniline derivatives. For instance, 4,4'-diethynylazobenzene was synthesized from the coupling reaction of aniline, with the products characterized by 1H NMR, indicating successful synthesis with a total yield of 85% . Although the synthesis of 4,4'-Dihexylazoxybenzene is not explicitly described, it can be inferred that similar synthetic methods could be applied, with adjustments for the hexyl side chains.

Molecular Structure Analysis

The molecular structure of azoxybenzenes is characterized by a planar configuration with extended trans conformations. For example, the structure of 4,4'-di-n-heptyloxyazoxybenzene (HOAB) was determined to be nearly planar with molecules packed in alternate sheets, which is relevant to the smectic C phase of liquid crystals . This suggests that 4,4'-Dihexylazoxybenzene would have a similar molecular arrangement conducive to liquid crystalline phases.

Chemical Reactions Analysis

Azoxybenzenes can undergo various chemical reactions, including electrooxidative/Michael-type sequential reactions, as seen in the study involving dihydroxybenzenes and 1-phenyl-5-mercaptotetrazole . While the specific chemical reactions of 4,4'-Dihexylazoxybenzene are not detailed, it is likely that it would exhibit similar reactivity due to the presence of the azoxy group.

Physical and Chemical Properties Analysis

The physical and chemical properties of azoxybenzenes are influenced by their molecular shape and the presence of functional groups. The nematic mesophases of 4,4'-di-n-alkoxyazoxybenzenes are selective toward solutes based on molecular shape, which is important for applications in gas-liquid chromatography . The study of 4,4'-di-n-heptyloxyazoxybenzene also provides insights into the relationship between molecular packing in the crystal and smectic C phases, which is relevant to the physical properties of 4,4'-Dihexylazoxybenzene . Additionally, the optical properties of azoxybenzenes, such as UV absorption, are indicative of their potential applications in materials science .

Applications De Recherche Scientifique

Liquid Crystal Studies

DHAOB has been utilized in studies related to liquid crystals. Hansen (1969) demonstrated a technique for obtaining infrared absorption spectra of oriented molecules dissolved in a liquid crystal, using DHAOB as a solvent in a strong magnetic field, to measure the orientation of different molecules at various temperatures (Hansen, 1969). Furthermore, Oka et al. (2004) investigated the dielectric properties of weakly polar liquid crystals, including DHAOB, across different phases and temperatures, highlighting their potential in electronic and display technologies (Oka et al., 2004).

Molecular Interaction Studies

Roychoudhury et al. (1988) conducted a theoretical study on the molecular ordering in 4,4′-di-n-propoxyazoxybenzene, closely related to DHAOB, based on intermolecular interaction energy calculations. This study provides insights into the molecular interactions within such compounds, which is crucial for their applications in materials science and nanotechnology (Roychoudhury et al., 1988).

Chemical Reaction and Stability Analysis

Shimao and Matsumura (1976) explored the reactions of 4,4′-dialkylazoxybenzenes, including DHAOB, with sulfuric acid, revealing novel rearrangement products. This research contributes to the understanding of chemical reactions and stability of azoxybenzenes under different conditions (Shimao & Matsumura, 1976).

Biological and Pharmacological Research

Although your request specified to exclude information related to drug use, dosage, and side effects, it's noteworthy that derivatives of polyalkoxybenzenes, which include compounds like DHAOB, have been studied for their biological activities. For instance, Semenova et al. (2008) synthesized derivatives of plant allylpolyalkoxybenzenes and evaluated their effect on sea urchin embryos, demonstrating their potential in embryogenesis and ciliary function studies (Semenova et al., 2008).

Propriétés

IUPAC Name |

(4-hexylphenyl)-(4-hexylphenyl)imino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34N2O/c1-3-5-7-9-11-21-13-17-23(18-14-21)25-26(27)24-19-15-22(16-20-24)12-10-8-6-4-2/h13-20H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPHVKPAMBWIRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)N=[N+](C2=CC=C(C=C2)CCCCCC)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Dihexylazoxybenzene | |

CAS RN |

37592-88-4 | |

| Record name | 4,4'-Dihexylazoxybenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037592884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

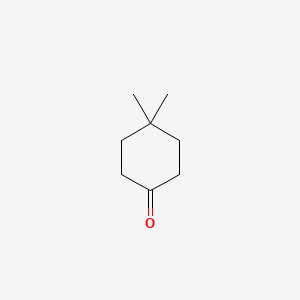

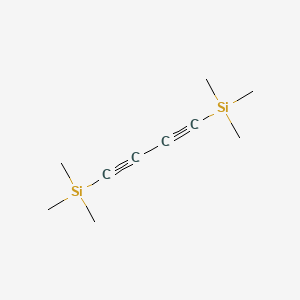

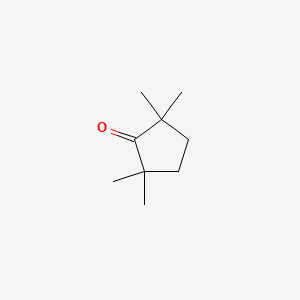

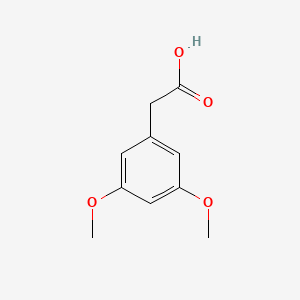

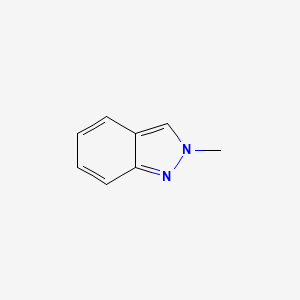

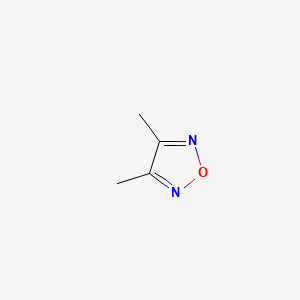

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

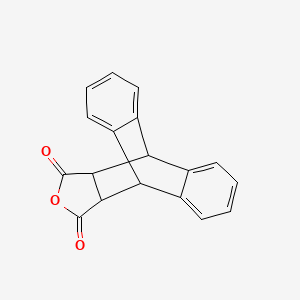

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Azabicyclo[2.2.2]oct-5-ene-2-carboxylic acid, ethyl ester](/img/structure/B1295350.png)